REACTION_CXSMILES
|
BrN1[C:6](=O)[CH2:5][CH2:4][C:3]1=[O:8].C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.[CH3:27][O:28][C:29](=[O:38])[C:30]1[CH:35]=C(C)C=C[C:31]=1[F:37]>C(Cl)(Cl)(Cl)Cl>[CH3:27][O:28][C:29](=[O:38])[C:30]1[CH:35]=[C:4]([CH:3]=[O:8])[CH:5]=[CH:6][C:31]=1[F:37]
|
Name
|
|
Quantity
|
2.46 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
0.152 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
1.06 g
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C=CC(=C1)C)F)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
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Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Heat the mixture
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 4 h
|
Duration
|
4 h
|
Type
|
WASH
|
Details
|
wash with saturated aqueous sodium bicarbonate solution (10 mL) and brine (10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the organic layer over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
Dissolve the resulting residue in dimethylsulfoxide (30 mL)
|
Type
|
TEMPERATURE
|
Details
|
heat
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 16 h
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
Cool the mixture to room temperature
|
Type
|
ADDITION
|
Details
|
dilute with water (100 mL) and ethyl acetate (100 mL)
|
Type
|
EXTRACTION
|
Details
|
Extract the aqueous layer with ethyl acetate (3×100 mL)
|
Type
|
WASH
|
Details
|
Wash the combined organic layers with water (3×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the organic layer over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
CUSTOM
|
Details
|
Purify the residue by chromatography over silica gel
|
Type
|
WASH
|
Details
|
eluting with hexanes/ethyl acetate (80:20)
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C=CC(=C1)C=O)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.228 g | |
YIELD: PERCENTYIELD | 20% | |
YIELD: CALCULATEDPERCENTYIELD | 19.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |